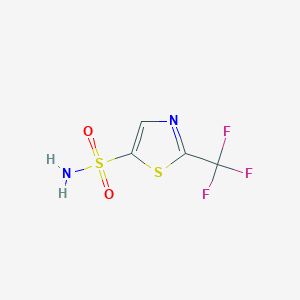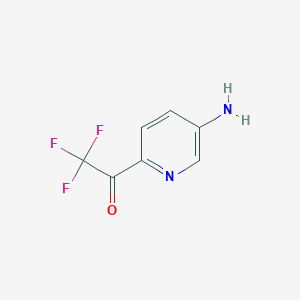
Methyl 6-Methoxy-2-naphthylacetate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Methoxy-2-naphthylacetate-d6 is a deuterated compound used primarily in scientific research. It is a derivative of naphthalene, characterized by the presence of a methoxy group and a methyl ester group. The deuterium atoms in the compound make it particularly useful in various analytical and research applications, including proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Methoxy-2-naphthylacetate-d6 typically involves the deuteration of Methyl 6-Methoxy-2-naphthylacetateOne common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems and reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopy and chromatography, are employed to verify the deuterium content and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Methoxy-2-naphthylacetate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-Methoxy-2-naphthylacetate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications and as a tracer in metabolic studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 involves its interaction with molecular targets through its functional groups. The methoxy and ester groups play a crucial role in its reactivity and interactions with other molecules. The deuterium atoms enhance its stability and provide unique spectroscopic properties, making it valuable in analytical applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-Methoxy-2-naphthylacetate: The non-deuterated version of the compound.
6-Methoxy-2-naphthylacetic acid: A related compound with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 6-Methoxy-2-naphthylacetate-d6 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques where deuterium labeling is advantageous .
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3 |
InChI Key |
NWIMPGMAVYLECN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


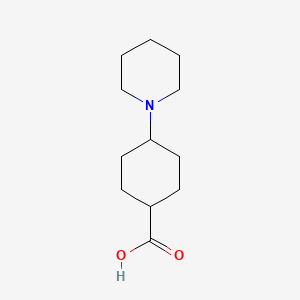



![1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone](/img/structure/B13448781.png)

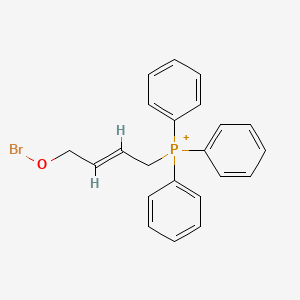
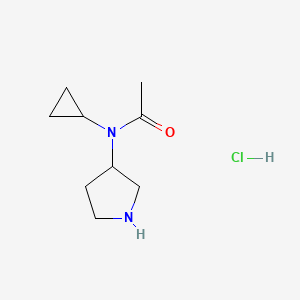
![[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate](/img/structure/B13448797.png)



